molecular formula C9H9IO4 B8052973 2-Iodo-4,6-dimethoxybenzoic acid

2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973
M. Wt: 308.07 g/mol
InChI Key: CXVWUCDVWPDFNK-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethoxybenzoic acid typically involves the iodination of 4,6-dimethoxybenzoic acid. One common method is the ipso-iododecarboxylation reaction, where 4,6-dimethoxybenzoic acid is treated with a suitable iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst like palladium. The reaction is carried out under controlled conditions to ensure high yield and selectivity .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar iodination process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 2-Iodo-4,6-dimethoxybenzoic acid in biological systems involves its interaction with specific molecular targets. The iodine atom and methoxy groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Biological Activity

2-Iodo-4,6-dimethoxybenzoic acid (CAS No. 852810-81-2) is an organic compound characterized by its unique molecular structure, which includes an iodine atom and two methoxy groups attached to a benzoic acid skeleton. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C9H9IO4C_9H_9IO_4, with a molecular weight of 308.07 g/mol. The presence of iodine enhances the compound's reactivity, while the methoxy groups contribute to its solubility and electronic characteristics. These features make it a valuable candidate for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its potential as a candidate for developing new antibiotics due to its effectiveness against bacterial strains resistant to conventional treatments. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases, although further studies are needed to elucidate the precise mechanisms involved.

Anticancer Activity

In cancer research, this compound has been evaluated for its anticancer properties . Preliminary results indicate that it may inhibit telomerase activity, a critical factor in cancer cell immortality. In one study, the compound exhibited an IC50 value of 1.58 μM against telomerase in melanoma cell lines, indicating significant potential for further development as an anticancer agent .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antibacterial Activity : A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, with significant effects noted at concentrations above 50 μg/mL.
  • Inhibition of Inflammatory Cytokines : In an experimental model using lipopolysaccharide (LPS)-activated macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, supporting its role in modulating inflammatory responses.
  • Telomerase Inhibition : In vitro assays demonstrated that treatment with varying concentrations of 2-Iodo-4,

Properties

IUPAC Name

2-iodo-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVWUCDVWPDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)I)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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